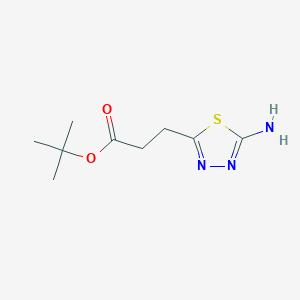

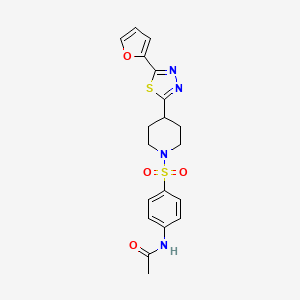

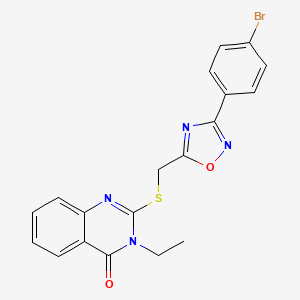

3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that has gained attention in scientific research due to its potential applications in the pharmaceutical industry. This compound belongs to the class of triazolone derivatives and has shown promising results in various studies.

Applications De Recherche Scientifique

Peptidotriazoles Synthesis

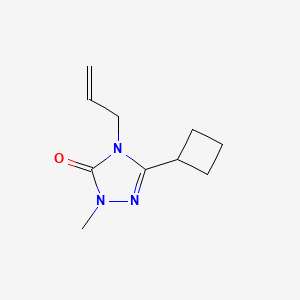

Peptidotriazoles, including structures similar to 3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, have been synthesized through regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. This method is significant for incorporating triazole units into peptide backbones or side chains, offering a versatile approach for designing novel peptidomimetics with potential biological activities. The synthesis is compatible with solid-phase peptide synthesis techniques, suggesting its utility in the development of therapeutic peptides and peptidomimetics (Tornøe, Christensen, & Meldal, 2002).

Green Synthesis of Triazoles

Research on the green synthesis of 1,4,5-trisubstituted-1,2,3-triazoles, potentially including compounds with structural similarities to 3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, demonstrates an environmentally friendly approach using a DBU–water catalytic system. These methodologies prioritize high atom economy and low environmental impact, providing a sustainable route for synthesizing triazoles with biological and industrial significance (Singh, Sindhu, & Khurana, 2013).

Antioxidant and Antibacterial Properties

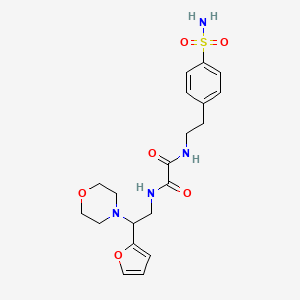

A study on novel sulfanyl derivatives related to triazole compounds reveals significant antioxidant and antibacterial activities. These findings suggest the potential of triazole derivatives, including those structurally akin to 3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, in the development of new antioxidant and antibacterial agents. The synthesized compounds exhibited high in vitro activities, underscoring the therapeutic potential of triazole-based molecules (Sarac, Orek, & Koparır, 2020).

One-Pot Synthesis Applications

The versatility of triazole compounds is further demonstrated through a one-pot, catalytic, three-component condensation process. This synthetic strategy allows for the efficient generation of complex polyheterocycles, including 3-triazolyl-2-iminochromenes, showcasing the potential of triazole derivatives in the development of novel organic molecules with diverse applications (Qian, Amegadzie, Winternheimer, & Allen, 2013).

Selective Inhibition of Enzymes

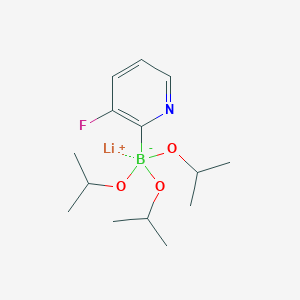

Triazole derivatives, specifically 3-(phenylcyclobutyl)-1,2,4-triazoles, have been identified as selective inhibitors of certain enzymes, such as 11beta-hydroxysteroid dehydrogenase type 1. This enzyme plays a crucial role in steroid hormone regulation, highlighting the potential of triazole compounds in developing new therapeutic agents targeting steroid-related disorders (Zhu et al., 2008).

Propriétés

IUPAC Name |

5-cyclobutyl-2-methyl-4-prop-2-enyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-3-7-13-9(8-5-4-6-8)11-12(2)10(13)14/h3,8H,1,4-7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVBSAISOJDXMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCC2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2723735.png)

![N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2723739.png)

![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2723745.png)

![Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2723751.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide](/img/structure/B2723752.png)